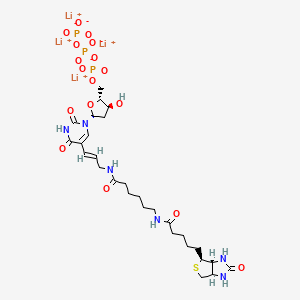

BIo-11-dUTP tetralithium salt

Description

BenchChem offers high-quality BIo-11-dUTP tetralithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIo-11-dUTP tetralithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bio-11-dUTP tetralithium salt chemical structure and molecular weight

An In-Depth Technical Guide to Bio-11-dUTP Tetralithium Salt: Structure, Properties, and Applications in Nucleic Acid Analysis

Executive Summary

Bio-11-dUTP (Biotin-11-2'-deoxyuridine-5'-triphosphate) is a cornerstone of modern molecular biology, enabling the non-radioactive labeling of nucleic acids for a vast array of detection and purification applications. This modified nucleotide, which features a biotin molecule tethered to dUTP via a flexible 11-atom linker, can be enzymatically incorporated into DNA in place of thymidine. The exceptional affinity and specificity of the subsequent biotin-streptavidin interaction form the basis for highly sensitive detection systems. This guide provides a comprehensive overview of the chemical structure and physicochemical properties of Bio-11-dUTP tetralithium salt, delves into the core principles of its application, presents detailed protocols for its use in common molecular biology workflows, and offers expert insights for optimizing experimental outcomes.

Core Molecular Profile

A thorough understanding of the structure and properties of Bio-11-dUTP is fundamental to its effective use. The molecule is an elegant tripartite construct designed for optimal performance in both enzymatic and affinity-based reactions.

Chemical Identity

-

Systematic Name: Biotin-11-2'-deoxyuridine-5'-triphosphate, tetralithium salt.

-

Alternate Names: Biotin-epsilon-aminocaproyl-[5-{3-aminoallyl}-2′-deoxyuridine-5′-triphosphate], tetralithium salt.[1][2]

Structural Anatomy

Bio-11-dUTP is comprised of three key functional moieties:

-

Deoxyuridine Triphosphate (dUTP): The nucleotide base, which serves as a substrate for DNA polymerases, acting as an analog for the natural counterpart, deoxythymidine triphosphate (dTTP).[3][4]

-

Biotin: A high-affinity ligand for streptavidin and avidin proteins. This interaction is one of the strongest known non-covalent bonds in biology (Kₐ = 10¹⁵ M⁻¹), providing the basis for highly specific and robust detection.[5]

-

The 11-Atom Linker: A spacer arm that covalently attaches the biotin molecule to the C-5 position of the pyrimidine ring of dUTP.[3][6] The "11" designates the number of carbon atoms in this linker.[1][7][8] This linker is a critical design feature; it provides the necessary spatial separation to minimize steric hindrance, which in turn allows for two crucial events:

Physicochemical Properties

The quantitative data for Bio-11-dUTP are summarized below. Researchers should always refer to the batch-specific certificate of analysis for the most accurate information.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₄₁N₆O₁₇P₃SLi₄ | [9][12] |

| Molecular Weight | 886.5 g/mol | [9][12] |

| Molecular Formula (Free Acid) | C₂₈H₄₅N₆O₁₇P₃S | [3][13][14] |

| Molecular Weight (Free Acid) | 862.67 g/mol | [3][14] |

| Purity | Typically ≥95-96% (HPLC) | [1][14][15] |

| Form | Supplied as an aqueous solution or lyophilized powder | [9][15][16] |

| Storage Conditions | Store at -20°C. Avoid repeated freeze-thaw cycles. | [1][3][17] |

Principle of Biotin-Based Non-Radioactive Labeling

The utility of Bio-11-dUTP hinges on a two-stage process: the enzymatic incorporation of the biotin tag into a DNA molecule, followed by high-affinity detection of that tag.

Enzymatic Incorporation into DNA

Bio-11-dUTP serves as a substrate for a wide range of DNA polymerases. During DNA synthesis reactions such as PCR, nick translation, or reverse transcription, the polymerase incorporates Bio-11-dUTP into the nascent DNA strand opposite adenine residues in the template. This process effectively studs the newly synthesized DNA with biotin molecules. A variety of enzymes can facilitate this incorporation, including Taq DNA Polymerase, Klenow Fragment, Reverse Transcriptases, and Terminal deoxynucleotidyl Transferase (TdT).[1][2][3][12]

Key Applications and Methodologies

The versatility of Bio-11-dUTP makes it suitable for numerous core techniques in molecular biology. Here, we present validated protocols for two common applications.

DNA Probe Labeling by PCR

Expertise & Rationale: PCR is a superior method for generating highly specific, uniformly labeled DNA probes from minimal template DNA. The key to success is balancing the ratio of modified to unmodified nucleotide to ensure both high incorporation and robust amplification. A complete substitution of dTTP with Bio-11-dUTP can sometimes inhibit polymerases, so a partial substitution is often optimal. [3][10] Protocol:

-

Reaction Setup: Assemble the following components in a sterile PCR tube on ice.

-

10X PCR Buffer: 5 µL

-

dNTP Mix (10 mM each dATP, dCTP, dGTP): 1 µL

-

dTTP (10 mM): 0.5 µL

-

Bio-11-dUTP (1 mM): 5 µL (This creates a 1:1 ratio of Bio-11-dUTP to dTTP)

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

Template DNA (1-10 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-Free Water: to a final volume of 50 µL

-

-

Thermal Cycling: Perform PCR using optimized cycling conditions for your specific primer-template pair. A general profile is:

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

-

Verification and Purification (Self-Validation):

-

Run 5 µL of the PCR product on an agarose gel alongside an unlabeled control reaction. The biotinylated product should exhibit a slight mobility shift (run slower) than the unlabeled product, confirming incorporation.

-

If required, purify the labeled probe from unincorporated nucleotides using a commercial PCR purification kit or ethanol precipitation. [1]For most hybridization applications, purification is not strictly necessary. [1]

-

3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

Expertise & Rationale: TdT is a template-independent polymerase that adds nucleotides to the 3'-hydroxyl terminus of DNA. [18]This makes it ideal for labeling oligonucleotides or restriction fragments for applications like electrophoretic mobility shift assays (EMSA) where an end-label is required. The causality for choosing TdT is its unique ability to label DNA ends without needing a template, providing a simple and direct labeling method.

Protocol:

-

Reaction Setup: Combine the following in a sterile microcentrifuge tube:

-

DNA fragment/oligo (10-20 pmol): 5 µL

-

5X Reaction Buffer: 4 µL

-

Bio-11-dUTP (1 mM): 2 µL

-

Terminal Transferase (TdT) (20 U/µL): 1 µL

-

Nuclease-Free Water: to a final volume of 20 µL

-

-

Incubation: Incubate the reaction at 37°C for 60 minutes. [1]

-

Reaction Termination: Stop the reaction by adding 1 µL of 0.5 M EDTA or by heat inactivation at 70°C for 10 minutes.

-

Purification (Self-Validation): The labeled probe can be purified from unincorporated Bio-11-dUTP using a spin column designed for nucleotide removal. Successful labeling can be confirmed via dot blot or by using the probe in a downstream application like EMSA, where a shift will be observed upon protein binding.

References

-

Genaxxon bioscience. (n.d.). Biotin-11-dUTP. Retrieved from [Link]

-

Moreira, P. L., et al. (1998). An alternative nonradioactive method for labeling DNA using biotin. Biotechniques, 24(5), 834-838. Retrieved from [Link]

-

Fairhead, M., & Howarth, M. (2015). In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe. RSC Advances, 5(16), 11849-11852. Retrieved from [Link]

-

Leary, J. J., Brigati, D. J., & Ward, D. C. (1983). Detection of DNA sequences using biotinylated probes. Methods in Enzymology, 100, 349-359. Retrieved from [Link]

-

McQuaid, S., et al. (1993). Detection protocols for biotinylated probes: optimization using multistep techniques. Journal of Virological Methods, 43(3), 263-272. Retrieved from [Link]

-

Jena Bioscience. (2023, June 29). Biotin-11-dUTP. Retrieved from [Link]

-

PubChem. (n.d.). biotin-11-dUTP. National Center for Biotechnology Information. Retrieved from [Link]

-

eEnzyme. (n.d.). Biotin-11-dUTP. Retrieved from [Link]

-

Langer, P. R., Waldrop, A. A., & Ward, D. C. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proceedings of the National Academy of Sciences, 78(11), 6633-6637. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Biotin-11-dUTP, Biotin-labeled Uridines. Retrieved from [Link]

-

Langer, P. R., Waldrop, A. A., & Ward, D. C. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. PubMed. Retrieved from [Link]

-

Rinner, O., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Analytical Chemistry, 86(17), 8566-8570. Retrieved from [Link]

-

Boca Scientific Inc. (n.d.). Bio-11-dUTP, 1mM. Retrieved from [Link]

-

GeneON BioScience. (n.d.). Bio-11 dUTP. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Biotin-11-dUTP, (Desthio)Biotinylated Nucleotides for DNA Labeling. Retrieved from [Link]

-

Interchim. (n.d.). Biotin-X-dUTP. Retrieved from [Link]

-

Labcampus. (n.d.). Bio-11-dUTP. Retrieved from [Link]

Sources

- 1. genaxxon.com [genaxxon.com]

- 2. abpbio.com [abpbio.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. apexbt.com [apexbt.com]

- 5. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Detection of DNA sequences using biotinylated probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneon.net [geneon.net]

- 8. itwreagents.com [itwreagents.com]

- 9. biotium.com [biotium.com]

- 10. interchim.fr [interchim.fr]

- 11. ·¦Ä·ÆÛ½º(Labcampus) : Bio-11-dUTP [labcampus.co.kr]

- 12. Biotin-11-dUTP | eEnzyme [eenzyme.com]

- 13. biotin-11-dUTP | C28H45N6O17P3S | CID 6436394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Biotin-11-dUTP, Biotin-labeled Uridines - Jena Bioscience [jenabioscience.com]

- 15. dNTPs: Bio-11-dUTP, 1mM [bocascientific.com]

- 16. biotium.com [biotium.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - TW [thermofisher.com]

The 11-Atom Linker in Biotinylated dUTP Analogs: A Technical Guide to Optimizing Signal and Incorporation Efficiency

For researchers, scientists, and drug development professionals engaged in the intricate world of molecular biology and diagnostics, the choice of labeling reagents is a critical determinant of experimental success. Among the diverse array of non-radioactive labeling methods, the biotin-streptavidin system remains a cornerstone for its exceptional sensitivity and versatility.[1] At the heart of this system lies the biotinylated nucleotide, a powerful tool for introducing biotin into DNA probes for a myriad of applications, including Polymerase Chain Reaction (PCR), in situ hybridization (ISH), and DNA sequencing.[2]

This in-depth technical guide delves into the core of biotinylated dUTP analog technology, with a specific focus on the often-overlooked yet pivotal component: the linker arm. We will explore the nuanced benefits of the 11-atom linker, a feature that has become a de facto standard for a broad range of applications due to its elegant solution to a fundamental biochemical challenge. This guide will provide not only the theoretical underpinnings but also field-proven protocols and insights to empower you to harness the full potential of this remarkable molecular tool.

The Crucial Role of the Linker Arm: Overcoming Steric Hindrance

The extraordinary affinity between biotin and avidin (or its bacterial homolog, streptavidin) is the bedrock of this detection system.[3] However, the enzymatic incorporation of a biotinylated nucleotide into a growing DNA strand places the bulky biotin molecule in close proximity to the DNA backbone. This can create a significant obstacle known as steric hindrance, which can impede the binding of the comparatively large streptavidin protein (approximately 53 kDa) to the biotin moiety. The result is a diminished signal and, consequently, reduced assay sensitivity.

The linker arm, a chemical chain that connects the biotin molecule to the C-5 position of the deoxyuridine base, serves as a critical spacer.[4] By extending the biotin away from the DNA helix, the linker arm mitigates steric hindrance, allowing for more efficient binding of the streptavidin conjugate.

The Linker Length Dilemma: A Balancing Act

The length of this linker arm is not a trivial detail; it is a carefully optimized parameter that dictates the performance of the biotinylated dUTP analog. The challenge lies in a fundamental trade-off:

-

Shorter Linkers (e.g., 4 atoms): These analogs are generally better substrates for DNA polymerases. The smaller size of the modification results in a structure that more closely resembles the natural dTTP, leading to more efficient incorporation into the DNA strand.[5]

-

Longer Linkers (e.g., 16 or 20 atoms): While potentially offering greater separation from the DNA backbone to facilitate streptavidin binding, excessively long linkers can negatively impact the efficiency of enzymatic incorporation.[6]

The 11-Atom Linker: The Optimal Compromise

Through extensive empirical evidence and widespread adoption in the scientific community, the 11-atom linker has emerged as the optimal solution for a majority of applications.[6] This specific length provides a "just right" balance, offering sufficient distance to significantly reduce steric hindrance for efficient streptavidin binding, while remaining compact enough to be readily accepted by a variety of DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptases.

The benefits of the 11-atom linker can be summarized as follows:

-

Enhanced Signal-to-Noise Ratio: By facilitating unimpeded access for streptavidin conjugates, the 11-atom linker leads to a stronger and more reliable signal.

-

Broad Polymerase Compatibility: Its structure is well-tolerated by a wide range of DNA polymerases, ensuring efficient labeling in various enzymatic reactions.

-

Versatility Across Applications: The balanced properties of the 11-atom linker make it a robust choice for diverse techniques, from generating highly sensitive probes for Fluorescence In Situ Hybridization (FISH) to labeling DNA for pull-down assays.

The following diagram illustrates the structural advantage conferred by the 11-atom linker in a biotinylated dUTP analog.

Caption: Structure of Biotin-11-dUTP and its interaction with streptavidin.

Data-Driven Insights: The Linker Length Trade-off

While direct quantitative comparisons of signal intensity across different linker lengths in a single study are not always readily available in published literature, the collective body of evidence from manufacturer technical notes and research articles allows us to construct a clear picture of the performance trade-offs.

| Linker Length (Atoms) | Polymerase Incorporation Efficiency | Streptavidin Binding Efficiency | Optimal Applications |

| Short (e.g., 4) | High | Moderate (potential for steric hindrance) | Applications where high incorporation rates are paramount and signal amplification can compensate for reduced binding. |

| Medium (11) | Good | High | A wide range of applications requiring a balance of efficient labeling and sensitive detection (e.g., FISH, Southern blotting, PCR).[6] |

| Long (e.g., 16, 20) | Moderate to Low | Very High | Niche applications where overcoming significant steric hindrance is the primary concern, and lower incorporation efficiency can be tolerated.[6] |

Field-Proven Protocols: Harnessing the Power of Biotin-11-dUTP

The following protocols are provided as a starting point and should be optimized for your specific experimental conditions. The rationale behind key steps is explained to provide a deeper understanding of the process.

DNA Probe Labeling by PCR using Biotin-11-dUTP

This protocol describes the generation of a biotinylated DNA probe for use in applications such as FISH or Southern blotting.

Rationale: PCR-based labeling allows for the amplification and simultaneous biotinylation of a specific DNA sequence, resulting in a high yield of labeled probe. The ratio of Biotin-11-dUTP to dTTP is a critical parameter that must be optimized to achieve sufficient labeling without inhibiting the PCR reaction. A 1:2 to 1:3 ratio is a common starting point.

Experimental Workflow:

Caption: Workflow for PCR-based DNA probe labeling with Biotin-11-dUTP.

Step-by-Step Methodology:

-

Prepare the PCR Reaction Mix:

-

In a sterile PCR tube, combine the following reagents on ice:

-

10x PCR Buffer: 5 µL

-

dNTP mix (10 mM each dATP, dCTP, dGTP): 1 µL

-

dTTP (10 mM): 0.5 µL

-

Biotin-11-dUTP (1 mM): 5 µL

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

DNA Template (10-100 ng): 1 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Note: The optimal ratio of Biotin-11-dUTP to dTTP may need to be determined empirically.

-

-

Perform PCR Amplification:

-

Use a standard three-step cycling protocol, for example:

-

Initial Denaturation: 95°C for 3 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (primer-dependent)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5 minutes

-

-

-

Purify the Labeled Probe:

-

Remove unincorporated Biotin-11-dUTP and other reaction components using a PCR purification kit or by ethanol precipitation. This step is crucial to reduce background in subsequent hybridization steps.

-

-

Assess Labeling Efficiency (Optional but Recommended):

-

Run a small aliquot of the purified probe on an agarose gel alongside an unlabeled control. A slight shift in mobility of the biotinylated probe is often observed.

-

A more quantitative method involves a dot blot assay followed by detection with streptavidin-HRP.

-

Fluorescence In Situ Hybridization (FISH) with a Biotinylated Probe

This protocol provides a general workflow for detecting a specific DNA sequence in fixed cells or tissues using a Biotin-11-dUTP labeled probe.

Rationale: FISH allows for the visualization of specific DNA sequences within the context of the cell or tissue. The multi-layered detection system, involving a biotinylated probe, a fluorophore-conjugated streptavidin, and potentially further amplification steps, provides a high degree of sensitivity.

Experimental Workflow:

Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Step-by-Step Methodology:

-

Slide Preparation and Pretreatment:

-

Prepare chromosome preparations or tissue sections on glass slides.

-

Incubate slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove cellular RNA.

-

Wash slides twice in 2x SSC for 5 minutes each.

-

Digest with pepsin (e.g., 0.005% in 10 mM HCl) for 5-10 minutes at 37°C to improve probe accessibility.

-

Dehydrate the slides in an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

-

-

Denaturation and Hybridization:

-

Prepare a hybridization mix containing the biotinylated probe (1-5 ng/µL), formamide, dextran sulfate, and blocking DNA (e.g., Cot-1 DNA for repetitive sequences).

-

Denature the probe by heating to 75-80°C for 5-10 minutes, then snap-cool on ice.

-

Apply the hybridization mix to the slide, cover with a coverslip, and seal.

-

Denature the cellular DNA and the probe together on a heat block at 75°C for 5 minutes.

-

Transfer the slides to a humidified chamber and incubate at 37°C overnight for hybridization.

-

-

Post-Hybridization Washes:

-

Carefully remove the coverslip.

-

Wash the slides in a series of increasingly stringent buffers to remove non-specifically bound probe (e.g., 50% formamide/2x SSC at 42°C, followed by 0.1x SSC at 60°C).

-

-

Detection and Imaging:

-

Block the slides with a solution containing bovine serum albumin (BSA) to prevent non-specific binding of the detection reagents.

-

Incubate with a fluorophore-conjugated streptavidin (e.g., Streptavidin-FITC or Streptavidin-Cy3) diluted in blocking buffer for 30-60 minutes at 37°C in the dark.

-

Wash the slides to remove unbound streptavidin conjugate.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an antifade medium and visualize using a fluorescence microscope.

-

Conclusion: A Foundation for Robust and Sensitive Assays

The 11-atom linker in biotinylated dUTP analogs represents a refined and powerful tool in the molecular biologist's arsenal. Its widespread adoption is a testament to its ability to provide a reliable and effective solution to the inherent challenges of enzymatic labeling and steric hindrance. By understanding the principles of linker technology and implementing optimized protocols, researchers can confidently generate high-quality biotinylated probes that form the foundation for robust, sensitive, and reproducible assays. This technical guide serves as a comprehensive resource to empower you to achieve the highest level of performance in your research endeavors.

References

-

Paul, N., & Yee, J. (2018). PCR Incorporation of Modified dNTPs: The Substrate Properties of Biotinylated dNTPs. Bioconjugate Chemistry, 29(4), 1145-1152. Retrieved February 22, 2026, from [Link]

-

Jena Bioscience. (2023, June 29). Biotin-11-dUTP. Retrieved February 22, 2026, from [Link]

-

University of California, Davis. (n.d.). FISH Protocols. Retrieved February 22, 2026, from [Link]

-

Interchim. (n.d.). Biotin-X-dUTP. Retrieved February 22, 2026, from [Link]

-

Sakurai, K., Khine, M. N., Isogai, N., & Takeshita, T. (2025, January 10). Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1. Tokyo University of Agriculture and Technology. Retrieved February 22, 2026, from [Link]

-

Woodhead, J. L., Figueiredo, H., & Malcolm, A. D. (1988). Detection of DNA sequences using biotinylated probes. Methods in Molecular Biology, 4, 425-430. Retrieved February 22, 2026, from [Link]

-

Genaxxon bioscience. (n.d.). Biotin-11-dUTP. Retrieved February 22, 2026, from [Link]

-

Khine, M. N., Isogai, N., Takeshita, T., & Sakurai, K. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. ChemBioChem, 26(1), e202400923. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2018, July 11). Is it possible to make streptavidin and biotin binding 1:1 ratio, not 4:1?. Retrieved February 22, 2026, from [Link]

-

Hülse, J., et al. (2020). Competitive binding assay for biotin and biotin derivatives, based on avidin and biotin-4-fluorescein. Methods in Enzymology, 633, 231-251. Retrieved February 22, 2026, from [Link]

-

Creative Bioarray. (n.d.). What Methods are Commonly Used to Label the Probes in FISH?. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2014, June 20). What is the best biotin-labelled dUTP to use (Bio-11, -16 or -20)?. Retrieved February 22, 2026, from [Link]

-

Langer, P. R., Waldrop, A. A., & Ward, D. C. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proceedings of the National Academy of Sciences, 78(11), 6633-6637. Retrieved February 22, 2026, from [Link]

-

Roget, A., Bazin, H., & Teoule, R. (1989). Synthesis and hybridization of a series of biotinylated oligonucleotides. Nucleic Acids Research, 17(19), 7643-7651. Retrieved February 22, 2026, from [Link]

-

Grishanin, R. N., et al. (1995). [Inclusion of biotinylated analogs of dUTP and dCTP in DNA by DNA-polymerases. Cloning DNA fragments, containing biotinylated deoxyribouridine in E. coli]. Molekuliarnaia biologiia, 29(4), 896-903. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Evaluating the role of biotinylation extent or linker length. Retrieved February 22, 2026, from [Link]

-

Sawant, R. M., et al. (2021). Solid-Phase Primer Elongation Using Biotinylated dNTPs for the Detection of a Single Nucleotide Polymorphism from a Fingerprick Blood Sample. Analytical Chemistry, 93(44), 14757-14764. Retrieved February 22, 2026, from [Link]

-

Löwe, M., et al. (2003). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 31(15), 4195-4203. Retrieved February 22, 2026, from [Link]

-

Bai, X., et al. (2004). Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry. Nucleic Acids Research, 32(1), e5. Retrieved February 22, 2026, from [Link]

-

Boster Biological Technology. (2023, June 2). Avidin-Biotin Interaction: Applications & Benefits in Research. Retrieved February 22, 2026, from [Link]

-

Kumar, A., & Pundir, C. S. (2017). Fluorescence In Situ Hybridization (FISH) and Its Applications. Methods in Molecular Biology, 1541, 1-13. Retrieved February 22, 2026, from [Link]

Sources

An In-depth Technical Guide: Comparative Analysis of Bio-11-dUTP and Standard dUTP Incorporation Efficiency

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding dUTP and its Biotinylated Analog

Deoxyuridine triphosphate (dUTP) is a pyrimidine nucleotide that can be incorporated into DNA. While structurally similar to deoxythymidine triphosphate (dTTP), the presence of uracil in DNA is typically a signal for cellular repair mechanisms. However, in vitro, dUTP can be utilized by various DNA polymerases, a characteristic that is exploited in numerous molecular biology techniques.

Bio-11-dUTP is a modified nucleotide where a biotin molecule is attached to the C5 position of the uracil base via an 11-atom linker arm.[1][2] This modification allows for the non-radioactive labeling of DNA.[1] The biotin moiety serves as a high-affinity tag that can be detected by streptavidin or avidin conjugates, which can be linked to enzymes (like horseradish peroxidase or alkaline phosphatase), fluorophores, or other reporter molecules.[][4] This robust and highly specific interaction is a cornerstone of many detection systems in molecular biology.[]

The choice to modify the C5 position of pyrimidines is strategic, as this position lies within the major groove of the DNA double helix and is less likely to interfere with the base-pairing interactions essential for DNA synthesis.[5]

Comparative Incorporation Efficiency: A Multifactorial Analysis

The efficiency with which a DNA polymerase incorporates a modified nucleotide like Bio-11-dUTP is generally lower than that for its corresponding standard dNTP. This discrepancy is influenced by a confluence of factors, including the type of DNA polymerase, the structure of the modification, and the specific reaction conditions.

The Critical Role of the DNA Polymerase

Different families of DNA polymerases exhibit varying degrees of tolerance for modified nucleotides.

-

Family A Polymerases (e.g., Taq DNA Polymerase, E. coli DNA Polymerase I Klenow Fragment): These polymerases are workhorses in molecular biology but can be sensitive to bulky adducts on the dNTP. Taq polymerase, for instance, can incorporate Bio-11-dUTP, but its efficiency is often reduced compared to dUTP or dTTP.[6][7] Studies have shown that while Taq can utilize dUTP at a relatively high efficiency (around 71.3% compared to dTTP), the presence of a bulky substituent at the C5 position can decrease catalytic activity.[6][7] The Klenow fragment of E. coli DNA polymerase I is also commonly used for labeling reactions and can incorporate biotinylated dUTPs.[8][9][10] However, its efficiency is also influenced by the steric hindrance of the C5 substituent.[9][10]

-

Family B Polymerases (e.g., Pfu, Vent™, Deep Vent™): These high-fidelity polymerases, known for their proofreading activity, can be more sensitive to modifications on the incoming nucleotide. Some studies suggest that polymerases like Vent (exo-) are less sensitive to the chemical structure of modified dUTPs and may offer better incorporation efficiency for certain analogs.[6][11] In contrast, other findings indicate that proofreading polymerases like Pfu and Vent show significantly lower utilization of standard dUTP (9.4% and 15.1% respectively, compared to dTTP), which could imply even lower efficiency for bulkier modified versions.[7] However, some research has shown that Vent (exo-) polymerase can be quite tolerant of modifications.[12]

-

Reverse Transcriptases (e.g., AMV-RT, M-MLV-RT): These enzymes, which synthesize DNA from an RNA template, can also incorporate Bio-11-dUTP.[13] This is crucial for applications involving the labeling of cDNA.

-

Terminal deoxynucleotidyl Transferase (TdT): This unique, template-independent polymerase catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[14][15] TdT is frequently used for 3'-end labeling and can efficiently incorporate Bio-11-dUTP, a technique widely applied in apoptosis detection (TUNEL assays).[16][17][18]

The Influence of the Linker Arm

The linker connecting the biotin to the dUTP plays a dual role, affecting both enzymatic incorporation and subsequent detection.

-

Linker Length and Flexibility: There is a trade-off between incorporation efficiency and detection sensitivity. Shorter, more rigid linkers tend to be better substrates for DNA polymerases.[5] However, longer linkers, such as the 11-atom spacer in Bio-11-dUTP, position the biotin molecule further away from the DNA backbone, which can improve its accessibility for binding to streptavidin.[2][5][16] This enhanced interaction with streptavidin is often the reason for choosing longer linkers despite a potential decrease in incorporation efficiency.[5] The 11-carbon linker is often considered a good compromise for many applications.[1][2]

Reaction Conditions and Substrate Concentration

Optimizing reaction conditions is paramount for achieving efficient labeling.

-

Ratio of Modified to Unmodified dUTP: Complete substitution of dTTP with Bio-11-dUTP can often lead to inhibition of the PCR reaction.[5] Therefore, a common strategy is to use a mixture of the modified and unmodified nucleotide. The optimal ratio is application-dependent and often needs to be determined empirically. For some applications, a dTTP to Bio-11-dUTP ratio of 3:1 to 1:1 is recommended.[16] For PCR, titrating the percentage of the biotinylated nucleotide is crucial; while high levels of substitution are possible, they often come at the cost of reduced amplicon yield.[5][19]

-

Enzyme Concentration and Incubation Time: Increasing the enzyme concentration or extending the incubation time can sometimes compensate for the lower incorporation rate of the modified nucleotide.[20]

Visualization of the Incorporation Process

The following diagrams illustrate the key concepts discussed.

Caption: General workflow for enzymatic incorporation of Bio-11-dUTP.

Caption: Key factors influencing Bio-11-dUTP incorporation efficiency.

Experimental Protocols

Here are foundational protocols for common labeling techniques. Note that these are starting points and may require optimization.

Protocol: PCR-Based DNA Labeling with Bio-11-dUTP

This protocol is designed to generate biotin-labeled amplicons.

Materials:

-

DNA template

-

Forward and reverse primers

-

Thermostable DNA polymerase (e.g., Taq polymerase)

-

10X PCR buffer

-

10 mM dNTP mix (dATP, dCTP, dGTP)

-

10 mM dTTP

-

1 mM Bio-11-dUTP

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mix: For a 50 µL reaction, assemble the following components on ice. It is recommended to prepare a master mix for multiple reactions.

| Component | Volume | Final Concentration |

| 10X PCR Buffer | 5 µL | 1X |

| 10 mM dNTP mix (A,C,G) | 1 µL | 200 µM each |

| 10 mM dTTP | 0.5 µL | 100 µM |

| 1 mM Bio-11-dUTP | 5 µL | 100 µM |

| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |

| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |

| DNA Template (1-10 ng) | 1 µL | As needed |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |

| Nuclease-free water | to 50 µL | - |

| Note: The ratio of dTTP to Bio-11-dUTP here is 1:1. This ratio should be optimized (e.g., 3:1, 1:3) to balance yield and labeling density.[16] |

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (primer-dependent).

-

Extension: 72°C for 1 minute per kb of amplicon length.

-

-

Final Extension: 72°C for 5-10 minutes.

-

Hold: 4°C.

-

-

Analysis: Analyze 5 µL of the PCR product on an agarose gel. Biotin incorporation can cause a slight mobility shift (retardation) compared to an unlabeled control.[5]

Protocol: 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)

This method is ideal for labeling the 3' ends of DNA fragments.

Materials:

-

DNA fragments (single or double-stranded)

-

Terminal deoxynucleotidyl Transferase (TdT)

-

5X TdT Reaction Buffer

-

1 mM Bio-11-dUTP

-

Nuclease-free water

Procedure:

-

Prepare the Reaction Mix: For a 20 µL reaction, combine the following:

| Component | Volume | Final Concentration |

| DNA (1 pmol of 3' ends) | X µL | - |

| 5X TdT Reaction Buffer | 4 µL | 1X |

| 1 mM Bio-11-dUTP | 1 µL | 50 µM |

| TdT (20 U/µL) | 1 µL | 20 Units |

| Nuclease-free water | to 20 µL | - |

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by heating at 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA.[21]

Data Presentation and Interpretation

The efficiency of incorporation can be quantitatively assessed and compared.

| Parameter | Standard dUTP | Bio-11-dUTP | Key Considerations |

| Relative Incorporation Rate | High | Moderate to Low | Highly dependent on the polymerase. Taq is more tolerant than high-fidelity proofreading enzymes.[6][7] |

| Impact on PCR Yield | Minimal (if used instead of dTTP) | Can be significant; complete substitution often inhibitory.[5] | Requires optimization of the modified:unmodified dNTP ratio. |

| Steric Hindrance | Low | High | The bulky biotin-linker moiety can impede polymerase processivity.[9][22] |

| Optimal Polymerase | Most DNA polymerases | Polymerase-dependent; often requires empirical testing. Vent (exo-) and TdT are good candidates for specific applications.[6][11][15] | |

| Primary Application | Uracil-based applications (e.g., carryover prevention) | Non-radioactive labeling for detection and purification.[23] | The goal of the experiment dictates the choice of nucleotide. |

Troubleshooting and Expert Insights

-

Low Labeling Efficiency: If you observe poor incorporation, consider the following:

-

Optimize the dNTP Ratio: Decrease the concentration of Bio-11-dUTP relative to dTTP.[5]

-

Switch Polymerase: Try a different DNA polymerase. A non-proofreading enzyme or one known for higher tolerance to modified bases might perform better.[6][11]

-

Increase Incubation Time/Enzyme: For non-PCR methods, allowing the reaction to proceed longer or adding more enzyme can increase the yield of labeled product.[20]

-

-

Reduced PCR Product Yield: This is a common issue when incorporating modified nucleotides.

-

Titrate Bio-11-dUTP: Systematically test different percentages of Bio-11-dUTP substitution (e.g., 10%, 25%, 50%, 75%) to find the optimal balance between labeling density and amplicon yield.[5][19]

-

Check Primer and Template Quality: Poor PCR performance can be exacerbated by the use of a modified nucleotide. Ensure your primers are well-designed and the template DNA is of high quality.

-

-

Self-Validation: Always include a positive control reaction with only standard dNTPs (i.e., dTTP instead of dUTP/Bio-11-dUTP) to ensure the fundamental reaction components and conditions are optimal. An unlabeled control is also essential for assessing any mobility shifts on a gel due to biotin incorporation.[5]

Conclusion

The incorporation of Bio-11-dUTP is a powerful technique for non-radioactive DNA labeling, but its efficiency is inherently lower than that of standard dUTP due to the steric hindrance imposed by the biotin-linker moiety. The choice of DNA polymerase is the most critical factor governing the success of incorporation, with different enzymes showing markedly different tolerances. By carefully selecting the polymerase and optimizing the ratio of modified to unmodified nucleotides, researchers can achieve robust and reliable labeling for a wide array of applications, from hybridization probes to affinity capture.[][] This guide provides the foundational knowledge and practical starting points to successfully implement these techniques in the laboratory.

References

- Gebeyehu, G., Rao, P. Y., SooChan, P., Simms, D. A., & Klevan, L. (1987). Novel biotinylated nucleotide--analogs for labeling and colorimetric detection of DNA. Nucleic acids research, 15(11), 4513–4534.

- Chapman, T. M., & Nichols, N. M. (2015).

- Sawai, H., Nagahama, T., & Kuwahara, M. (2002). Enzymatic incorporation of chemically-modified nucleotides into DNAs. Nucleic Acids Research Supplement, (2), 193–194.

-

Jena Bioscience. (n.d.). Nucleotides for mRNA Modification. Retrieved from [Link]

- Hocek, M., & Dvorakova, P. (2017). Enzymatic Incorporation of Modified Purine Nucleotides in DNA. CHIMIA International Journal for Chemistry, 71(12), 834–838.

-

Interchim. (n.d.). Biotin-X-dUTP. Retrieved from [Link]

- Sági, J., Szemző, A., Szécsi, J., & Ötvös, L. (1990). Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA. Nucleic acids research, 18(10), 2949–2954.

- Otvös, L., Szécsi, J., Sági, J., & Kovács, T. (1987). Substrate specificity of DNA polymerases. II. 5-(1-Alkynyl)-dUTPs as substrates of the Klenow DNA polymerase enzyme. Nucleic acids symposium series, (18), 125–129.

- Stepanova, I. A., Kretov, D. A., Ryabinin, V. A., Rykova, E. I., Pyshnyi, D. V., & Vorobjev, P. E. (2019). [Enzymatic Preparation of Modified DNA: Study of the Kinetics by Real-Time PCR]. Molekuliarnaia biologiia, 53(3), 498–511.

-

Boca Scientific Inc. (n.d.). Bio-11-dUTP, 1mM. Retrieved from [Link]

-

ResearchGate. (2015). I need a protocol for DNA detection by biotinylated probes. Can anyone help me?. Retrieved from [Link]

-

QIAGEN. (n.d.). Terminal deoxynucleotidyl Transferase (TdT). Retrieved from [Link]

-

CliniSciences. (n.d.). Terminal deoxynucleotidyl transferase. Retrieved from [Link]

-

Genaxxon bioscience. (n.d.). Biotin-11-dUTP. Retrieved from [Link]

-

Sági, J., Szemző, A., Szécsi, J., & Ötvös, L. (1990). Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA. PubMed. Retrieved from [Link]

-

Takara Bio. (n.d.). Terminal Deoxynucleotidyl Transferase (TdT). Retrieved from [Link]

-

Last Minute Lecture. (2025, October 18). Detection Methods for DNA Analysis | Chapter 9 – Forensic Biology (2nd Edition). YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Biotinylation. Retrieved from [Link]

- Zhu, Z., Waggoner, A. S. (1997). Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA. Nucleic Acids Research, 25(20), 4191–4198.

- Ali, M. M., Brown, C., & Prodromou, C. (2021). Solid-Phase Primer Elongation Using Biotinylated dNTPs for the Detection of a Single Nucleotide Polymorphism from a Fingerprick Blood Sample. Analytical Chemistry, 93(44), 14757–14764.

- Zhu, Z., & Waggoner, A. S. (2018). Incorporation of Reporter-Labeled Nucleotides by DNA Polymerases. BioTechniques, 22(4), 702-707.

-

Wikipedia. (n.d.). Terminal deoxynucleotidyl transferase. Retrieved from [Link]

- Knorre, D. G., et al. (2023). Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. International Journal of Molecular Sciences, 24(17), 13591.

-

Norgen Biotek Corp. (n.d.). Substrate Specificity of Taq Polymerase. Retrieved from [Link]

- Joyce, C. M., & Benkovic, S. J. (2008). Fingers-Closing and Other Rapid Conformational Changes in DNA Polymerase I (Klenow Fragment) and Their Role in Nucleotide Selectivity. Biochemistry, 47(23), 6319–6327.

- Grachev, M. A., Lukhtanov, E. A., & Mustaev, A. A. (1989). [Inclusion of biotinylated analogs of dUTP and dCTP in DNA by DNA-polymerases. Cloning DNA fragments, containing biotinylated deoxyribouridine in E. coli]. Bioorganicheskaia khimiia, 15(8), 1126–1129.

-

ResearchGate. (n.d.). Comparison of DNA polymerase activity in the presence of dUTP. Retrieved from [Link]

-

baseclick. (n.d.). dUTP | structure, function & biological significance. Retrieved from [Link]

- Precit, M., & Páv, O. (2007).

Sources

- 1. dNTPs: Bio-11-dUTP, 1mM [bocascientific.com]

- 2. genaxxon.com [genaxxon.com]

- 4. Biotinylation - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. [Enzymatic Preparation of Modified DNA: Study of the Kinetics by Real-Time PCR] [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An alternative nonradioactive method for labeling DNA using biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate specificity of DNA polymerases. I. Enzyme-catalysed incorporation of 5-'1-alkenyl)-2'-deoxyuridines into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. rndsystems.com [rndsystems.com]

- 14. qiagen.com [qiagen.com]

- 15. Terminal deoxynucleotidyl transferase Clinisciences [clinisciences.com]

- 16. interchim.fr [interchim.fr]

- 17. Terminal Deoxynucleotidyl Transferase (TdT) [takarabio.com]

- 18. Terminal deoxynucleotidyl transferase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apexbt.com [apexbt.com]

An In-Depth Technical Guide to the Storage and Handling of Bio-11-dUTP (10 mM Stock Solution)

Abstract

The integrity of modified nucleotides is a cornerstone of success in a multitude of molecular biology applications, from non-radioactive probe generation to next-generation sequencing. Bio-11-dUTP, a critical reagent for biotinylating DNA, is particularly susceptible to degradation if not handled with stringent adherence to validated storage protocols. This guide elucidates the core principles governing the stability of Bio-11-dUTP and provides a comprehensive set of field-proven protocols for its long-term storage, daily handling, and quality control. By understanding the causality behind these recommendations, researchers can mitigate experimental variability, ensure maximal incorporation efficiency, and produce reliable, reproducible data.

Introduction: The Molecular & Experimental Importance of Bio-11-dUTP

Biotin-11-dUTP (biotin-ε-aminocaproyl-[5-{3-aminoallyl}-2'-deoxyuridine-5'-triphosphate]) is a modified deoxyuridine triphosphate used to enzymatically incorporate a biotin moiety into a DNA strand.[1][2] The 11-atom spacer arm between the biotin and the dUTP is optimal for reducing steric hindrance, allowing for efficient recognition and incorporation by various DNA polymerases (e.g., Taq, Klenow fragment, Reverse Transcriptases) and subsequent detection by avidin or streptavidin conjugates.[3][4][5][6]

The utility of this molecule is vast, underpinning techniques such as:

-

Polymerase Chain Reaction (PCR) for probe generation

-

Nick Translation and Random Primed Labeling

-

In Situ Hybridization (ISH)

The fidelity of these applications is directly dependent on the structural integrity of the Bio-11-dUTP molecule. Degradation, primarily through hydrolysis of the triphosphate chain or damage to the base, renders the nucleotide incapable of being incorporated, leading to failed experiments, weak signals, and wasted resources. This guide provides the technical rationale and procedures to prevent such outcomes.

Foundational Principles of Nucleotide Stability

To master the storage of Bio-11-dUTP, one must first understand the general vulnerabilities of deoxynucleoside triphosphates (dNTPs).

-

Hydrolysis: The triphosphate chain is susceptible to acid-catalyzed hydrolysis, which cleaves the terminal phosphate groups, resulting in dUDP, dUMP, and inorganic phosphate. This is the most common form of non-enzymatic degradation. Maintaining a slightly alkaline pH is crucial for stability.

-

Enzymatic Degradation: Ubiquitous nucleases and phosphatases, often introduced through contamination, can rapidly degrade dNTPs. These enzymes typically require divalent cations like Mg²⁺ as cofactors.

-

Physical Stress (Freeze-Thaw Cycles): Repeated cycles of freezing and thawing are a major source of degradation.[3][6][8][9] This is not merely a temperature effect; as the solution freezes, pure water crystallizes first, concentrating solutes like salts and buffers in the remaining liquid phase. This can cause dramatic, localized shifts in pH and salt concentration, accelerating hydrolysis. Furthermore, the physical formation of ice crystals can cause mechanical stress on molecules. Studies on genomic DNA have shown progressive degradation with repeated freeze-thaw cycles, and similar principles apply to smaller molecules like dNTPs.[10]

Core Storage and Handling Protocols

Based on the principles above, the following protocols are recommended to ensure the long-term viability of your 10 mM Bio-11-dUTP stock solution.

Long-Term Storage

The universally accepted temperature for the long-term storage of dNTP solutions, including Bio-11-dUTP, is -20°C .[3][4][6][11] Most manufacturers guarantee stability for at least 12 months when stored correctly at this temperature.[3][6] While storage at -80°C is not harmful, it is generally considered unnecessary for routine use and does not confer a significant advantage over a stable -20°C freezer for a 12-month shelf life.

The Critical Mandate: Aliquoting

Upon receiving a new vial of 10 mM Bio-11-dUTP, it is imperative to aliquot the stock into smaller, single-use or low-use volumes. This is the single most effective procedure to prevent degradation from multiple freeze-thaw cycles.[3][8][9]

Protocol for Aliquoting 10 mM Bio-11-dUTP Stock:

-

Preparation: Work in a clean, nuclease-free environment. Use sterile, nuclease-free microcentrifuge tubes.

-

Thawing: Thaw the main stock vial on ice. Do not use a heat block.

-

Mixing: Once completely thawed, gently vortex the vial for 2-3 seconds and then perform a brief centrifugation (5-10 seconds) to collect the entire solution at the bottom.

-

Dispensing: Carefully pipette small volumes (e.g., 5-20 µL) into the prepared microcentrifuge tubes. The aliquot volume should correspond to the amount typically used in one or two experiments.

-

Labeling: Clearly label each aliquot with the reagent name, concentration, and date.

-

Storage: Immediately place all aliquots in a -20°C freezer. Store them in a designated box to protect them from light.

Buffer Composition: The Unseen Protector

Commercial Bio-11-dUTP solutions are typically supplied in a buffered solution, often 10 mM Tris-HCl with 1 mM EDTA, at a pH of 7.5.[4][5][6] This composition is intentional:

-

Tris-HCl (pH 7.5): This buffer maintains a slightly alkaline environment, which is critical for preventing the acid-catalyzed hydrolysis of the triphosphate chain.[12]

-

EDTA (1 mM): Ethylenediaminetetraacetic acid is a chelating agent. Its primary role is to sequester divalent cations (e.g., Mg²⁺, Mn²⁺) that are essential cofactors for many DNases.[4][5][6] By including EDTA in the storage buffer, any contaminating nuclease activity is effectively inhibited.

Data Summary: Recommended Storage Conditions

| Storage Type | Temperature | Duration | Key Considerations |

| Master Stock | -20°C | ≥ 12 months | Store in original vial until first use. Thaw only once for aliquoting.[3][6] |

| Working Aliquots | -20°C | ≥ 12 months | Avoid more than 3-5 freeze-thaw cycles. Discard if contamination is suspected.[3][8] |

| Diluted Solution | -20°C | ≤ 1 week | For dilutions in PCR buffer or Tris, stability is reduced. Use promptly.[13] |

| In-use (On Ice) | 0°C (Ice) | < 8 hours | Keep on ice during reaction setup. Return to -20°C storage immediately after use. |

Self-Validating Systems: Experimental Quality Control

Trustworthiness in research comes from self-validating protocols. Before committing a new batch or an old aliquot of Bio-11-dUTP to a critical experiment, its integrity should be verified.

The Functional Assay: A Control PCR

The most definitive test is a functional assay to confirm the nucleotide can be efficiently incorporated by a polymerase.

Protocol for Functional PCR QC:

-

Reaction Setup: Prepare two PCR reactions in parallel.

-

Control Reaction: Use a standard dNTP mix containing dATP, dCTP, dGTP, and dTTP.

-

Test Reaction: Use a dNTP mix where a portion of the dTTP is replaced with your Bio-11-dUTP aliquot. A common ratio is 3:1 (dTTP:Bio-11-dUTP).

-

-

Template & Primers: Use a reliable template-primer set known to produce a robust amplicon of a predictable size (e.g., 500 bp).

-

Cycling: Run a standard PCR protocol.

-

Analysis: Analyze the products on an agarose gel.

-

Interpretation:

-

Successful Test: The band in the "Test Reaction" lane should be of the correct size and have an intensity that is comparable to (or slightly less than) the "Control Reaction." A slight upward shift in molecular weight may be visible due to the incorporation of the bulkier biotinylated nucleotide.

-

Failed Test: A significantly fainter band or no band in the "Test Reaction" lane, when the control lane is bright, indicates poor incorporation and suggests the Bio-11-dUTP is degraded.

-

Analytical QC: HPLC & Mass Spectrometry

For manufacturing and rigorous quality control, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used.[14][15] HPLC can separate dUTP from its hydrolyzed dUDP and dUMP counterparts, allowing for purity quantification.[9] MS provides an exact mass, confirming the identity and integrity of the molecule.[14] While not feasible for most individual research labs, it is the standard used by reputable suppliers to guarantee product quality.[8][9]

Visualizing Key Concepts

The Freeze-Thaw Degradation Cascade

The following diagram illustrates the detrimental cascade of events initiated by a single freeze-thaw cycle.

Caption: Logical flow of Bio-11-dUTP degradation due to freeze-thaw cycles.

Workflow for Routine Quality Control

This workflow provides a simple decision-making process for using Bio-11-dUTP aliquots.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. dNTPs: Bio-11-dUTP, 1mM [bocascientific.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. geneon.net [geneon.net]

- 5. revvity.com [revvity.com]

- 6. genaxxon.com [genaxxon.com]

- 7. abpbio.com [abpbio.com]

- 8. meridianbioscience.com [meridianbioscience.com]

- 9. bioline.com [bioline.com]

- 10. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. biotium.com [biotium.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. biomers.net | Quality control - biomers.net Oligonucleotides [biomers.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Bio-11-dUTP Nick Translation: A Detailed Protocol for FISH Probe Labeling

Introduction: The Principle and Power of Nick Translation for FISH

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the visualization of specific DNA sequences within the context of a whole chromosome. A critical component of a successful FISH experiment is the generation of a high-quality, brightly labeled probe. Nick translation is a classic and robust enzymatic method for incorporating labeled nucleotides, such as Biotin-11-dUTP, into a double-stranded DNA probe.[1][2][3] This technique relies on the coordinated activities of two enzymes: DNase I and E. coli DNA Polymerase I.[4][5][6]

The process begins with DNase I introducing random single-stranded breaks, or "nicks," into the phosphodiester backbone of the DNA.[7][8] This creates a free 3'-hydroxyl (3'-OH) and a 5'-phosphate (5'-PO4) at the nick site.[7] DNA Polymerase I then binds to these nicks and leverages its dual functionality. Its 5'→3' exonuclease activity removes nucleotides from the 5' end of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides to the 3'-OH end.[5][7][9] When labeled deoxynucleoside triphosphates (dNTPs), like Biotin-11-dUTP, are included in the reaction, they are incorporated into the newly synthesized strand. This process effectively "translates" the nick along the DNA molecule, resulting in a uniformly labeled probe.[1][7]

Biotin-11-dUTP is an analog of deoxyuridine triphosphate (dUTP) where a biotin molecule is attached to the C-5 position of the pyrimidine ring via an 11-atom linker arm.[2] This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation by DNA Polymerase I and subsequent high-affinity binding of detection reagents like streptavidin, which is often conjugated to a fluorescent molecule.[2][]

Diagram: The Nick Translation Workflow

Caption: Enzymatic workflow for generating a biotinylated DNA probe via nick translation.

Materials and Reagents

Essential Reagents

-

DNA Template: 1 µg of purified plasmid, BAC, fosmid, or cosmid DNA.[11][12] The purity of the starting DNA is a strong determinant of the efficiency of nick translation.[12]

-

10X Nick Translation Buffer: 500 mM Tris-HCl (pH 7.8), 50 mM MgCl₂, 100 mM β-mercaptoethanol.[13]

-

Deoxynucleotide Mix (dNTPs): A solution containing dATP, dCTP, dGTP, and dTTP. A common working concentration is a mix of 0.2 mM each dATP, dCTP, dGTP and 0.1 mM dTTP.

-

Biotin-11-dUTP: 1 mM solution.[14] The ratio of Biotin-11-dUTP to dTTP may need optimization.[15]

-

Enzyme Mix: A pre-mixed solution of DNase I and DNA Polymerase I, or individual enzymes. The concentration of DNase I is critical and may require titration for optimal probe size.[12][16]

-

Nuclease-free Water

-

Human Cot-1 DNA (for probes targeting human sequences): To block repetitive sequences during hybridization.[14]

-

Salmon Sperm DNA: As a carrier and blocking agent.[14]

-

3 M Sodium Acetate (pH 5.2) [14]

-

100% Ethanol (ice-cold)

-

70% Ethanol (ice-cold)

-

Hybridization Buffer: e.g., 50% formamide, 2X SSC, 10% dextran sulfate.

Equipment

-

Microcentrifuge

-

Vortexer

-

Gel electrophoresis system

-

UV transilluminator

-

Spin columns (e.g., Sephadex G-50) for probe purification[2][16]

Detailed Protocol

This protocol is optimized for labeling 1 µg of DNA in a 50 µL reaction volume.

Part 1: The Nick Translation Reaction

-

Prepare the Reaction Mix: On ice, combine the following reagents in a 1.5 mL microcentrifuge tube. It is crucial to add the enzyme mix last.

| Reagent | Volume for 50 µL Reaction | Final Concentration |

| 10X Nick Translation Buffer | 5 µL | 1X |

| dNTP Mix (without dTTP) | 5 µL | Varies with stock |

| dTTP (e.g., 0.5 mM) | 2 µL | 20 µM |

| Bio-11-dUTP (1 mM) | 2.5 µL | 50 µM |

| DNA Template (1 µg) | X µL | 20 ng/µL |

| Nuclease-free Water | Up to 45 µL | - |

| 10X Enzyme Mix (Pol I/DNase I) | 5 µL | 1X |

| Total Volume | 50 µL |

-

Incubation: Mix the components gently by flicking the tube, and then briefly centrifuge to collect the contents. Incubate the reaction at 15°C for 90 minutes to 2 hours.[2][11] For larger templates like BACs, incubation may be extended.[14][17]

-

Stopping the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA and heating the mixture to 65°C for 10 minutes.[2][11] This inactivates the DNase I and DNA Polymerase I.

Part 2: Probe Purification

It is essential to remove unincorporated Biotin-11-dUTP, as this can lead to high background during the FISH procedure.[2] Spin column chromatography is a common and effective method.

-

Prepare the Spin Column: Use a pre-packed Sephadex G-50 column or prepare one according to the manufacturer's instructions.

-

Equilibrate the Column: Centrifuge the column to remove the storage buffer. Equilibrate the column by adding a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) and centrifuging again.[2]

-

Load the Sample: Carefully load the entire 55 µL stopped nick translation reaction onto the center of the column bed.

-

Elute the Probe: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified probe will be in the eluate, while the smaller, unincorporated nucleotides will be retained in the column matrix.

Part 3: Quality Control of the Labeled Probe

Assessing the size and labeling efficiency of the probe is paramount for a successful FISH experiment.

-

Probe Size Analysis: The optimal size for FISH probes is typically between 200 and 600 base pairs.[14][16][18]

-

Run a small aliquot (e.g., 5 µL) of the purified probe on a 1.5-2% agarose gel alongside a DNA ladder.[2][14]

-

Visualize the DNA under UV light after staining. A successful reaction will appear as a smear in the desired size range.[3][19]

-

Troubleshooting: If the smear is too high on the gel (fragments are too large), increase the DNase I concentration or incubation time. If the smear is too low (fragments are too small), decrease the DNase I concentration or incubation time.[20]

-

-

Labeling Efficiency (Qualitative Assessment):

-

Prepare serial dilutions of your biotinylated probe and an unlabeled control DNA.

-

Spot 1 µL of each dilution onto a nitrocellulose or nylon membrane.

-

Crosslink the DNA to the membrane using a UV crosslinker.

-

Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

-

After washing, add the appropriate substrate and visualize the signal. The intensity of the spots from the labeled probe compared to the control will provide a qualitative measure of biotin incorporation.[2][21]

-

Part 4: Preparation for Hybridization

-

Precipitate the Probe: For a typical hybridization, you will need a specific amount of probe (e.g., 200-500 ng) mixed with blocking DNAs.

-

In a microcentrifuge tube, combine the desired amount of labeled probe, 5-10 µg of Human Cot-1 DNA (if applicable), and 1-2 µg of salmon sperm DNA.[14]

-

Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.[14]

-

Precipitate at -20°C for at least 1 hour (or overnight) or -80°C for 30 minutes.[14]

-

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.[14]

-

Carefully decant the supernatant. Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 15 minutes.[14][22]

-

Air dry the pellet completely. Do not over-dry.

-

-

Resuspend and Denature:

-

Resuspend the dried probe pellet in hybridization buffer (e.g., 10-20 µL).

-

Denature the probe by heating at 75-80°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.[14] The probe is now ready for application to the denatured target slide.

-

Diagram: Bio-11-dUTP Structure

Caption: Structure of Bio-11-dUTP showing the biotin and dUTP components.

Field-Proven Insights & Troubleshooting

-

DNA Quality is Key: The most common cause of variable or failed labeling reactions is poor quality of the starting DNA template.[17] Ensure your DNA is free from RNA, proteins, and residual salts from the purification process.

-

DNase I Titration is Not Optional: Batches of DNase I can vary in activity. Whenever using a new lot of enzyme, it is best practice to perform a titration experiment to determine the optimal concentration and incubation time to achieve the desired probe size.[12]

-

Small DNA Fragments (<1kb): Nick translation is generally recommended for DNA templates larger than 1kb.[23] For smaller fragments or PCR products, random priming or direct PCR labeling might be more efficient methods.[20]

-

High Background in FISH: If you experience high background signal, the primary suspects are incomplete removal of unincorporated biotinylated nucleotides or insufficient blocking with Cot-1 and salmon sperm DNA.[2][24] Ensure your probe purification is thorough and optimize your blocking steps.

-

No/Weak Signal: This can result from poor incorporation of the label, use of too little probe, or probe fragments that are too large to efficiently penetrate the cell.[24] Verify labeling and probe size via gel electrophoresis and dot blot.

References

-

Let's Talk Academy. (2025, November 7). What is Nick Translation? Mechanism and Role of DNA Polymerase I in DNA Labeling and Repair - CSIR NET LIFE SCIENCE COACHING. Retrieved from [Link]

-

Wikipedia. (n.d.). Nick translation. Retrieved from [Link]

-

ResearchGate. (n.d.). Labeling of DNA Probes by Nick Translation. Retrieved from [Link]

-

Axis Shield Density Gradient Media. (n.d.). DNase I. Retrieved from [Link]

-

PubMed Central. (n.d.). Detection of sub-picogram quantities of specific DNA sequences on blot hybridization with biotinylated probes. Retrieved from [Link]

-

SeraCare. (n.d.). Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Preparation Protocol for FISH Probes. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Nick Translation-based DNA Probe Labeling. Retrieved from [Link]

-

Finn, E. H., et al. (2021, August 16). A high-throughput DNA FISH protocol to visualize genome regions in human cells. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2014, June 12). How can I optimize probe preparation by nick translation? Retrieved from [Link]

-

Today's Clinical Lab. (2020, March 17). FISH Tips and Troubleshooting. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nick translation – Knowledge and References. Retrieved from [Link]

-

ENZO Life Sciences. (n.d.). Nick Translation DNA Labeling Systems. Retrieved from [Link]

-

Kansas State University. (n.d.). PREPARATION AND PURIFIATION OF BIOTIN-LABELED PROBES FOR IN SITU HYBRIDIZATION (ISH). Retrieved from [Link]

-

ResearchGate. (2015, May 11). Can someone help with nick translation/probe labelling through fish insitu hybridization? Retrieved from [Link]

-

ResearchGate. (2016, November 14). How can I optimize fosmids labeling by nick translation for FISH experiment? Retrieved from [Link]

-

Creative Bioarray. (n.d.). What Methods are Commonly Used to Label the Probes in FISH? Retrieved from [Link]

-

ResearchGate. (n.d.). Biotin labelled DNA-probe based detection of nucleic acid in reverse transcription-LAMP amplified oropharyngeal viral swab samples via a lateral flow assay. Retrieved from [Link]

-

PubMed. (2002, March 15). A modified nick translation method used with FISH that produces reliable results with archival tissue sections. Retrieved from [Link]

-

Babraham Institute. (2013, August 15). Robust 3D DNA FISH Using Directly Labeled Probes. Retrieved from [Link]

-

Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]

-

PubMed Central. (n.d.). Development & evaluation of biotinylated DNA probe for clinical diagnosis of chikungunya infection in patients' acute phase serum & CSF samples. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Chemical structures of biotin‐16‐dUTP 1, dig‐11‐dUTP 2, 2′‐N3‐UTP 3,... Retrieved from [Link]

-

Jena Bioscience. (2023, June 29). Biotin-11-dUTP. Retrieved from [Link]

-

Boca Scientific Inc. (n.d.). Bio-11-dUTP, 1mM. Retrieved from [Link]

-

PubMed Central. (n.d.). Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH). Retrieved from [Link]

-

Fish Karyome. (n.d.). Chromosome preparation - Probe labeling. Retrieved from [Link]

Sources

- 1. Nick translation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. clinicallab.com [clinicallab.com]

- 4. What methods are commonly used to label the probes in fluorescence in situ hybridization (FISH)? | AAT Bioquest [aatbio.com]

- 5. What is nick translation? | AAT Bioquest [aatbio.com]

- 6. histobiolab.com [histobiolab.com]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. DNase I | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]

- 9. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. A high-throughput DNA FISH protocol to visualize genome regions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Preparation and Purification of Biotin-Labeled Probes for In Situ Hybridization (ISH) | K-State | Kansas State University [k-state.edu]

- 17. researchgate.net [researchgate.net]

- 18. A modified nick translation method used with FISH that produces reliable results with archival tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. babraham.ac.uk [babraham.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. seracare.com [seracare.com]

- 22. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. creative-bioarray.com [creative-bioarray.com]

Application Notes and Protocols for Non-Radioactive Northern Blot Probe Synthesis with Biotin-11-dUTP

Introduction: A Safer, More Stable Alternative for RNA Detection

For decades, Northern blotting has been a cornerstone technique for the analysis of gene expression by detecting specific RNA transcripts.[1][2][3] Historically, this method relied heavily on the use of radioactively labeled probes, which, while sensitive, pose significant safety risks and are inconvenient due to their short half-life and the need for specialized disposal.[2][3] The advent of non-radioactive labeling techniques has revolutionized this process, offering a safer, more stable, and equally sensitive alternative.[1][2][4][5] Among these methods, the use of biotin-labeled probes stands out for its high affinity and robust detection systems.[2][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of non-radioactive DNA probes for Northern blotting using Biotin-11-dUTP. We will delve into the enzymatic incorporation of this modified nucleotide, focusing on the 3'-end labeling method with Terminal deoxynucleotidyl Transferase (TdT). This approach offers the distinct advantage of placing the biotin moiety at the end of the probe, minimizing potential interference with the hybridization to the target RNA sequence.[7][8] The subsequent detection, based on the extraordinarily strong and specific interaction between biotin and streptavidin (Kd = 10⁻¹⁵ M), allows for highly sensitive chemiluminescent signal generation.[6][9][10]

These application notes are designed for researchers, scientists, and drug development professionals seeking to implement a reliable, safe, and efficient non-radioactive Northern blotting workflow.

Principle of the Method

The core of this non-radioactive probe synthesis method lies in the enzymatic attachment of a biotin molecule to a DNA oligonucleotide probe. This is achieved using Biotin-11-dUTP, a derivative of deoxyuridine triphosphate (dUTP) that has a biotin molecule attached via an 11-atom spacer arm.[11][12][13] This spacer is crucial as it reduces steric hindrance, allowing for efficient enzymatic incorporation and subsequent detection by streptavidin.[12][13]

There are several methods for incorporating Biotin-11-dUTP into a DNA probe, including random priming, nick translation, and PCR.[11][13][14] However, for oligonucleotide probes, 3'-end labeling using Terminal deoxynucleotidyl Transferase (TdT) is a preferred method.[6][7][8][15] TdT is a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[7] In the presence of Biotin-11-dUTP, TdT will add one or more of these biotinylated nucleotides to the 3' end of the single-stranded DNA probe.[6][7][15]

Once the biotinylated probe is synthesized and purified, it is used in a standard Northern blot hybridization procedure. The probe anneals to its complementary target RNA sequence on the membrane. For detection, the membrane is incubated with a streptavidin-enzyme conjugate, typically Streptavidin-Horseradish Peroxidase (HRP) or Streptavidin-Alkaline Phosphatase (AP).[9][10][16][17] The high affinity of streptavidin for biotin ensures specific binding to the probe-target hybrid.[6][9][10] Finally, the addition of a chemiluminescent substrate for the conjugated enzyme results in the emission of light at the location of the target RNA, which can be captured on X-ray film or with a digital imaging system.[4][16][18]

Experimental Workflow Overview

Caption: Overall workflow for non-radioactive Northern blotting.

Detailed Protocols

Part 1: Biotin-11-dUTP Probe Labeling via 3'-End Tailing

This protocol is optimized for labeling 5 pmol of a single-stranded DNA oligonucleotide probe.

Materials and Reagents:

-

Single-stranded DNA oligonucleotide probe (20-100 bases in length, purified)

-

Biotin-11-dUTP (e.g., Thermo Scientific R0081)[6]

-

Terminal deoxynucleotidyl Transferase (TdT) (e.g., Thermo Scientific EP0161)[6]

-

5X TdT Reaction Buffer (supplied with TdT)

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

-

Ethanol (100% and 70%)

-

3 M Sodium Acetate, pH 5.2

-

Microcentrifuge tubes

-

Heating block or thermal cycler

Protocol Steps:

-

Reaction Setup: In a sterile microcentrifuge tube on ice, combine the following reagents in the order listed:

| Reagent | Volume | Final Concentration |

| Nuclease-free Water | To a final volume of 50 µL | - |

| 5X TdT Reaction Buffer | 10 µL | 1X |

| DNA Oligonucleotide Probe (5 pmol) | Variable | 100 nM |

| Biotin-11-dUTP (1 mM) | 1 µL | 20 µM |

| Terminal deoxynucleotidyl Transferase (TdT) (20 U/µL) | 1 µL | 0.4 U/µL |

| Total Volume | 50 µL |

-

Incubation: Mix the reaction gently by pipetting up and down. Incubate at 37°C for 30-60 minutes.[6][15] A longer incubation time can increase the tail length, but for most Northern blot probes, 1-3 biotinylated nucleotides are sufficient.[7]

-

Reaction Termination: Stop the reaction by adding 2.5 µL of 0.5 M EDTA, pH 8.0. Heat inactivate the enzyme at 70°C for 10 minutes.[6]

-

Probe Purification (Ethanol Precipitation): a. Add 5 µL of 3 M Sodium Acetate, pH 5.2 to the terminated reaction. b. Add 150 µL of ice-cold 100% ethanol. c. Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes). d. Centrifuge at maximum speed (≥12,000 x g) for 20 minutes at 4°C. e. Carefully decant the supernatant without disturbing the pellet. f. Wash the pellet with 500 µL of 70% ethanol. g. Centrifuge for 5 minutes at 4°C. h. Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the purified biotinylated probe in 20-50 µL of nuclease-free water or TE buffer.

-

Quality Control (Dot Blot): Before proceeding to hybridization, it is crucial to confirm successful biotinylation.[6] a. Spot serial dilutions of your labeled probe (e.g., 1 µL, 0.5 µL, 0.25 µL) onto a small piece of nylon membrane. b. UV-crosslink the membrane (120 mJ/cm²).[6] c. Proceed with the detection steps (Blocking, Streptavidin-HRP incubation, and chemiluminescent detection) as described in Part 2. A dark spot confirms successful labeling.[6]

Part 2: Northern Blot Hybridization and Chemiluminescent Detection

This protocol assumes the transfer of RNA to a positively charged nylon membrane has already been performed.

Materials and Reagents:

-